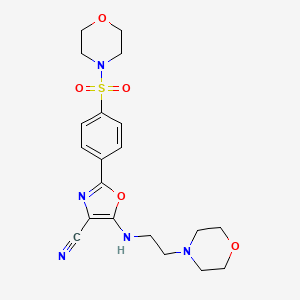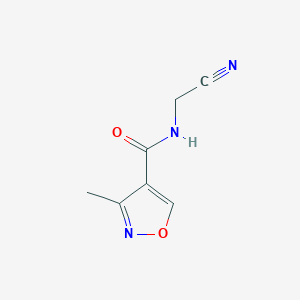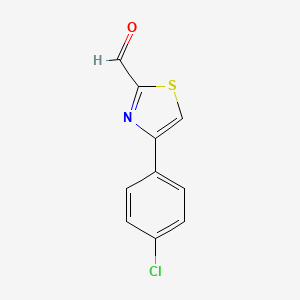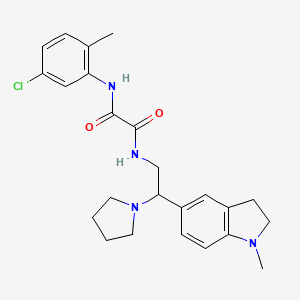
5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H25N5O5S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Alkylamino-1,3-oxazole-4-carbonitriles, including derivatives like 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, have been synthesized to explore their chemical properties. In a study, the synthesis of such compounds was demonstrated, highlighting their potential for further chemical reactions and analyses. For instance, reactions with hydrazine hydrate lead to different products depending on the substituents present, indicating a versatile reactivity profile that could be exploited in the development of new compounds with varied biological or chemical activities (Chumachenko et al., 2014).
Antimicrobial Activities
Compounds containing the morpholine group and similar structures have been synthesized and evaluated for their antimicrobial activities. For example, new 1,2,4-triazole derivatives with morpholine components showed good to moderate antimicrobial properties against various microorganisms. This suggests that modifications of the core structure, like those in 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, could yield new antimicrobial agents with potential therapeutic applications (Bektaş et al., 2007).
Antitumor Activity
Several studies have focused on the synthesis and biological evaluation of morpholino-substituted compounds for antitumor activity. Derivatives of 1H-indazole, which share structural similarities with 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, have been synthesized and shown to possess distinct inhibitory effects on cancer cell proliferation. These findings underscore the potential of morpholino-containing compounds in the development of new anticancer therapies (Lu et al., 2020).
Structural and Photophysical Characterization
The structural and photophysical properties of compounds featuring morpholine and related structures have been extensively studied. For instance, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was synthesized and its X-ray structure analyzed, providing insights into its geometric and electronic characteristics. Such studies are crucial for understanding the fundamental properties of these compounds, which can inform their application in various scientific and industrial contexts (Chin et al., 2010).
Propriétés
IUPAC Name |
5-(2-morpholin-4-ylethylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c21-15-18-20(22-5-6-24-7-11-28-12-8-24)30-19(23-18)16-1-3-17(4-2-16)31(26,27)25-9-13-29-14-10-25/h1-4,22H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRNKJKESPZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)
![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)
![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)


![3-(2,5-dimethylbenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)


![4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2924491.png)

